1-亚硝基烟碱

描述

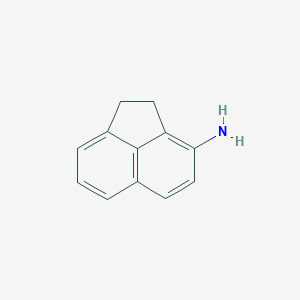

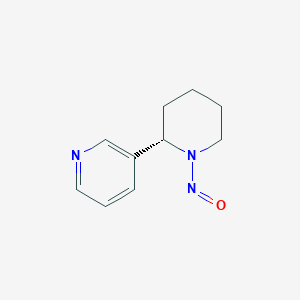

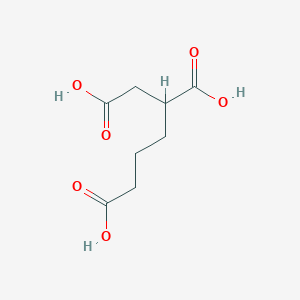

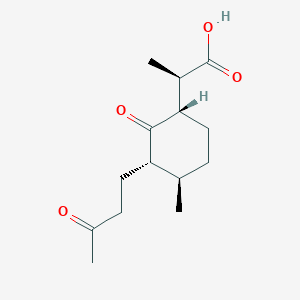

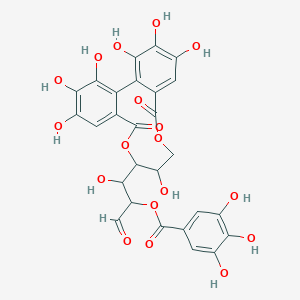

(R,s)-n-nitrosoanabasine is a tobacco-specific nitrosamine, a class of compounds known for their presence in tobacco products and their carcinogenic properties. It is derived from anabasine, a minor tobacco alkaloid. The molecular formula of (R,s)-n-nitrosoanabasine is C10H13N3O, and it has a molecular weight of 191.23 g/mol .

科学研究应用

(R,s)-n-nitrosoanabasine has several scientific research applications:

Chemistry: It is used as a model compound to study the formation and behavior of nitrosamines.

Biology: Research on (R,s)-n-nitrosoanabasine helps in understanding the biological effects of nitrosamines, particularly their carcinogenic properties.

Medicine: Studies focus on its role in tobacco-related cancers and its potential as a biomarker for exposure to tobacco-specific nitrosamines.

作用机制

Target of Action

1-Nitrosoanabasine, also known as N-Nitrosoanabasine or Anabasine, 1-nitroso-, is a potent carcinogen It is known to interact with target molecules, facilitating the nitrosation process through the transfer of the nitroso group .

Mode of Action

The mode of action of 1-Nitrosoanabasine involves the specific activation of certain functional groups within the substrate molecules, enabling the formation of N-nitroso compounds

Biochemical Pathways

It is known that tobacco-specific nitrosamines (tsnas), including 1-nitrosoanabasine, play a significant role in carcinogenesis in tobacco product users and nonusers who are exposed to tobacco .

Pharmacokinetics

It is known that a predominant metabolite of nnk, another tobacco-specific nitrosamine, is the main tsna measurable in urine . This suggests that 1-Nitrosoanabasine may also be metabolized and excreted in a similar manner.

Result of Action

1-Nitrosoanabasine is a potent carcinogenic compound, formed as a result of nitrosation of nicotine . It is found in a variety of tobacco products including chewing tobacco and snuff

Action Environment

The action, efficacy, and stability of 1-Nitrosoanabasine can be influenced by environmental factors. For instance, it is known to occur exclusively in tobacco products or in environments contaminated by tobacco smoke . The concentrations of TSNAs, including 1-Nitrosoanabasine, are associated with the choice of tobacco product and frequency of use .

生化分析

Biochemical Properties

It is known that 1-Nitrosoanabasine is a tobacco-specific nitrosamine, a group of carcinogens found in tobacco and tobacco smoke . The formation of 1-Nitrosoanabasine mainly results from the nitrosation of nicotine and related compounds during the curing and processing of tobacco .

Cellular Effects

The cellular effects of 1-Nitrosoanabasine are largely due to its carcinogenic properties. It has been shown to cause cellular injury due to enhanced toxic/metabolic effects of metabolites, disruption of intracellular signaling mechanisms, and formation of DNA, protein, and lipid adducts that impair function and promote oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of 1-Nitrosoanabasine involves its metabolism and DNA adduct formation. Metabolism and chemical binding to DNA (adduct formation) are critical in cancer induction by 1-Nitrosoanabasine . Human metabolism of 1-Nitrosoanabasine varies widely from individual to individual, and current research is attempting to identify those individuals who are particularly sensitive to the carcinogenic effects of this compound .

Temporal Effects in Laboratory Settings

It is known that the effects of 1-Nitrosoanabasine can change over time, with the compound showing increased carcinogenicity with prolonged exposure .

Metabolic Pathways

The metabolic pathways of 1-Nitrosoanabasine involve the nitrosation of nicotine and related compounds during the curing and processing of tobacco

准备方法

Synthetic Routes and Reaction Conditions

(R,s)-n-nitrosoanabasine is typically synthesized through the nitrosation of anabasine. This process involves the reaction of anabasine with nitrosating agents such as nitrous acid (HNO2) or other nitrosyl sources like N2O4, NOCl, or RONO . The reaction conditions usually require an acidic environment to facilitate the protonation of the nitrite, which then reacts with the secondary amine group in anabasine to form the nitrosamine .

Industrial Production Methods

Industrial production of (R,s)-n-nitrosoanabasine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is common in the analysis and quantification of (R,s)-n-nitrosoanabasine in tobacco products .

化学反应分析

Types of Reactions

(R,s)-n-nitrosoanabasine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can break the N-N=O bond, leading to the formation of anabasine and other derivatives.

Substitution: (R,s)-n-nitrosoanabasine can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include anabasine, various oxidized derivatives, and substituted compounds depending on the reagents and conditions used .

相似化合物的比较

Similar Compounds

- N-Nitrosonornicotine (NNN)

- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

- N-Nitrosoanatabine (NAT)

Uniqueness

(R,s)-n-nitrosoanabasine is unique among these compounds due to its specific formation from anabasine, a minor tobacco alkaloid. While all these compounds share similar nitrosamine structures and carcinogenic properties, (R,s)-n-nitrosoanabasine’s distinct precursor and formation pathway set it apart[7][7].

属性

IUPAC Name |

3-[(2S)-1-nitrosopiperidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPVKMROLGXJI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031248 | |

| Record name | (S)-3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-64-8 | |

| Record name | N′-Nitrosoanabasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosoanabasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1133-64-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOANABASINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X858NS29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-nitrosoanabasine formed in tobacco?

A1: N-nitrosoanabasine is formed during the curing and processing of tobacco through the reaction of the tobacco alkaloid anabasine with nitrite. [] Factors like curing temperature and humidity significantly influence the levels of nitrite and subsequently, NAB formation. []

Q2: What types of tobacco products contain N-nitrosoanabasine?

A2: N-nitrosoanabasine is found in both smoking and smokeless tobacco products, including cigarettes, snuff, and chewing tobacco. [, ] Levels can vary significantly between brands and product types. [, ] For instance, Bangladeshi smokeless tobacco brands were found to have significantly higher levels of NAB compared to brands from the USA, India, and Pakistan. []

Q3: Are there particularly high levels of N-nitrosoanabasine in any specific tobacco products?

A3: Yes, studies have shown that Sudanese oral snuff (toombak) contains unusually high levels of NAB, along with other TSNAs. []

Q4: Can N-nitrosoanabasine be found in sources other than tobacco?

A4: Interestingly, research has identified a natural compound in source water and wastewater, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCCA), that can produce NAB upon chloramination. [] This finding suggests a potential pathway for NAB formation in drinking water.

Q5: Can N-nitrosoanabasine be detected in the body after tobacco use?

A5: Yes, a study successfully developed and validated an LC-MS/MS method to quantify total NAB in the urine of both smokers and non-smokers. [] This suggests that NAB is absorbed into the body following tobacco use and is excreted in urine.

Q6: What is the molecular formula and weight of N-nitrosoanabasine?

A6: While the provided research doesn't explicitly state the molecular formula and weight of NAB, it describes techniques like gas chromatography coupled with thermal energy analysis (GC-TEA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its detection and quantification. [, , ] These methods rely on the compound's specific physicochemical properties, including its molecular weight and fragmentation pattern.

Q7: How is N-nitrosoanabasine typically analyzed in tobacco and biological samples?

A7: Several analytical methods are employed for NAB analysis. These include:

- GC-TEA: This method was widely used for TSNA analysis and involves separating the compounds in a sample using gas chromatography and detecting them with a thermal energy analyzer, which is highly sensitive to nitrogen-containing compounds like nitrosamines. []

- LC-MS/MS: This technique separates compounds via liquid chromatography and identifies them based on their mass-to-charge ratio and specific fragmentation patterns using tandem mass spectrometry. LC-MS/MS offers high sensitivity and selectivity for quantifying NAB in complex matrices like tobacco, smoke, and biological samples. [, , , , , , , , , , ]

- Two-Dimensional Liquid Chromatography (2D-LC) Coupled with Tandem Mass Spectrometry: This method enhances separation efficiency and sensitivity, enabling the detection of ultra-low concentrations of NAB in complex samples like cigarette smoke. []

Q8: What are the challenges in analyzing N-nitrosoanabasine in complex samples?

A8: Analyzing NAB in complex matrices like tobacco smoke presents challenges due to the presence of numerous other compounds that may interfere with its detection. To overcome this, researchers have developed and validated various sample preparation techniques, including solid-phase extraction (SPE), [, ] dispersive solid-phase extraction (d-SPE), [] and porous membrane packed sample extraction, [] coupled with LC-MS/MS to achieve accurate and reliable quantification of NAB.

Q9: Is N-nitrosoanabasine carcinogenic?

A9: While the provided research doesn't explicitly classify NAB's carcinogenicity, it frequently associates the compound with other TSNAs like NNK and NNN, which are known Group 1 carcinogens. [, , ] The presence of NAB in tobacco products and its detection in the saliva of tobacco users raise concerns about its potential health risks. []

Q10: Does the metabolism of N-nitrosoanabasine vary between individuals?

A10: While not specifically addressing NAB, research indicates that individual variations in the activity of enzymes like cytochrome P450s (CYPs) and UGTs can influence the metabolism and detoxification of other TSNAs. [, ] This suggests that individual susceptibility to TSNA-induced toxicity may be influenced by genetic factors affecting enzyme activity.

Q11: Are there methods to reduce N-nitrosoanabasine levels in tobacco products?

A11: Yes, research has explored various approaches to reduce TSNA levels, including NAB, in tobacco products:

- Microbial Treatment: Introducing specific bacterial strains like Bacillus amyloliquefaciens during the tobacco curing process has shown promise in reducing nitrite, a precursor to TSNA formation, and subsequently decreasing overall TSNA levels. []

- Plant Extracts as Adsorbents: Adding plant extracts like Ginkgo biloba extract and cobalt porphyrin to cigarette filters can effectively remove NAB and other harmful compounds from cigarette smoke. []

- Modified Tobacco Plants: Researchers are exploring the development of tobacco plants with altered alkaloid profiles that may lead to reduced TSNA formation during processing. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

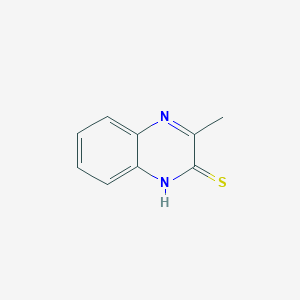

![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)